molecular formula C22H24N2O2S B11355350 4-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

4-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11355350
M. Wt: 380.5 g/mol
InChI Key: WQURADYIYBYKDW-UHFFFAOYSA-N
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Description

4-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with α-haloketones under basic conditions.

    Attachment of the Benzamide Core: The thiazole derivative is then reacted with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Oxidized derivatives of the benzamide or thiazole rings.

    Reduction: Reduced forms of the compound, potentially altering the thiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and benzamide moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of both a thiazole ring and a butoxy group, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

4-butoxy-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C22H24N2O2S/c1-3-4-13-26-20-11-9-17(10-12-20)21(25)23-14-19-15-27-22(24-19)18-7-5-16(2)6-8-18/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,25)

InChI Key

WQURADYIYBYKDW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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